strontium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate
Description
Strontium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate (CAS: 250639-69-1, EINECS: 607-519-7) is an azo compound characterized by a diazenyl (-N=N-) group bridging two naphthalene rings. One naphthalene moiety is substituted with a hydroxyl (-OH) group, while the other bears a sulfonate (-SO₃⁻) group, with strontium (Sr²⁺) serving as the counterion . Its molecular formula is C₂₀H₁₆N₂O₇S₂Sr, and it has a molecular weight of 548.1 g/mol .
Regulatory classifications note its hazard profile, including skin sensitization (R43) under EU regulations . Discrepancies in EC numbers (e.g., 607-585-00-7 in one source vs.
Properties
CAS No. |
6371-67-1 |
|---|---|
Molecular Formula |
C40H26N4O8S2Sr |
Molecular Weight |
842.4 g/mol |
IUPAC Name |
strontium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/2C20H14N2O4S.Sr/c2*23-18-12-10-13-5-1-3-7-15(13)19(18)22-21-17-11-9-14-6-2-4-8-16(14)20(17)27(24,25)26;/h2*1-12,23H,(H,24,25,26);/q;;+2/p-2 |
InChI Key |
XDFLSGNQEUHKPL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])O.[Sr+2] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Azo Ligand (2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate)
The preparation begins with the synthesis of the azo ligand, which involves:
Step 1: Diazotization of 2-Aminonaphthol or 2-Aminophenol Derivative
A solution of 2-aminonaphthol (or a related amine) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperature (0–5 °C) to form the diazonium salt. This step requires careful temperature control to maintain the stability of the diazonium intermediate.
Step 2: Coupling Reaction
The diazonium salt is then coupled with 1-naphthalenesulfonic acid or its sodium salt under alkaline conditions to form the azo bond. The coupling typically occurs in aqueous media at controlled pH (around 8–10) to favor the formation of the azo linkage and to maintain the solubility of the sulfonate group.
Step 3: Isolation and Purification
The azo ligand is isolated by precipitation or crystallization, often as a sodium salt, and purified by recrystallization from water or aqueous alcohol mixtures.
Formation of the Strontium Complex
Step 4: Complexation with Strontium Ion
The purified azo ligand (usually in its sodium salt form) is reacted with a soluble strontium salt, such as strontium chloride or strontium nitrate, in aqueous solution. The strontium ion coordinates with the sulfonate groups of two azo ligand molecules, forming the strontium salt complex.
Step 5: Isolation of the Strontium Complex
The strontium complex precipitates out due to its lower solubility compared to the sodium salt. It is collected by filtration, washed, and dried under controlled conditions to obtain the final product.
Detailed Reaction Conditions and Parameters
| Step | Reagents & Conditions | Temperature (°C) | pH Range | Time | Notes |
|---|---|---|---|---|---|
| 1 | 2-Aminonaphthol + NaNO2 + HCl (diazotization) | 0–5 | Acidic | 20–30 min | Maintain low temp to stabilize diazonium salt |
| 2 | Diazonium salt + 1-naphthalenesulfonic acid | 5–15 | 8–10 | 30–60 min | Alkaline pH favors azo coupling |
| 3 | Isolation of azo ligand | Ambient | Neutral | Variable | Recrystallization for purity |
| 4 | Azo ligand + SrCl2 or Sr(NO3)2 | Ambient to 40 | Neutral | 1–2 hours | Complexation in aqueous solution |
| 5 | Precipitation and drying | Ambient | Neutral | Until dry | Controlled drying to avoid decomposition |
Research Findings and Analytical Data
Spectroscopic Characterization
The azo ligand and its strontium complex show characteristic UV-Vis absorption bands due to the azo chromophore, typically in the visible region (400–500 nm), confirming azo bond formation.
-
Elemental analysis confirms the stoichiometry of the complex, consistent with a 2:1 ligand-to-strontium ratio.
-
Studies on related azo pigments (e.g., sodium, barium, ammonium salts) show well-defined crystalline structures. Although specific X-ray data for the strontium complex are limited, analogous compounds exhibit monoclinic crystal systems with defined lattice parameters, indicating high crystallinity and purity.
-
The strontium complex exhibits enhanced water solubility compared to barium or ammonium analogs, attributed to the ionic nature of strontium and the sulfonate groups. Stability studies indicate resistance to photodegradation and chemical breakdown under typical industrial conditions.
Summary Table of Preparation Steps and Key Parameters
| Preparation Stage | Description | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| Diazotization | Formation of diazonium salt | 2-Aminonaphthol, NaNO2, HCl | 0–5 °C, acidic | Stable diazonium salt solution |
| Coupling | Azo bond formation with sulfonated naphthalene | Diazonium salt, 1-naphthalenesulfonic acid | 5–15 °C, pH 8–10 | Azo ligand (sodium salt) |
| Purification | Isolation and recrystallization | Water or aqueous alcohol | Ambient | Pure azo ligand |
| Complexation | Coordination with strontium ion | Azo ligand, SrCl2 or Sr(NO3)2 | Ambient to 40 °C, neutral pH | Strontium azo complex |
| Isolation and Drying | Precipitation and drying | - | Ambient | Final strontium complex product |
Chemical Reactions Analysis
Types of Reactions
Strontium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Pigment Development
Lithol Red Pigments
Strontium; 2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate is primarily recognized as a pigment in the lithol red family. These pigments have been historically significant in the art and industrial sectors. They are characterized by their vibrant red color and stability, making them suitable for various applications including:
- Art Supplies : Used in paints and inks due to their strong coloring properties.
- Industrial Coatings : Employed in coatings that require durability and resistance to fading.
The synthesis of these pigments often involves complex processes that yield various hydrated forms, such as sodium, barium, and ammonium salts, each exhibiting unique crystallographic properties. For instance, the sodium salt has been studied for its monoclinic structure with specific cell parameters that contribute to its pigment properties .
Analytical Chemistry
Chromatographic Applications
Strontium; 2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate is utilized in analytical chemistry as a reagent for the detection and quantification of metal ions. Its ability to form stable complexes with certain metal ions makes it valuable for:
- Metal Ion Detection : Used in spectrophotometric methods to detect transition metals through colorimetric analysis.
- Environmental Monitoring : Employed in assessing metal contamination in soil and water samples.
This compound's effectiveness in forming colored complexes allows for sensitive detection methods that can be applied in environmental assessments .
Environmental Studies
Toxicity Assessments
Research involving strontium; 2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate has extended into environmental toxicology. Studies have investigated its leachates' toxicity when mixed with organic waste materials. The compound's interactions with various pollutants can provide insights into its environmental impact and mobility:
- Leachate Analysis : The compound has been part of studies assessing the toxicity of leachates from mixed organic wastes, indicating potential ecological risks associated with its use .
- Ecotoxicological Studies : Its chemical behavior under different environmental conditions is being explored to understand better its long-term effects on ecosystems.
Summary of Key Findings
| Application Area | Description | Key Benefits |
|---|---|---|
| Pigment Development | Used as a colorant in art supplies and industrial coatings | Vibrant color, stability |
| Analytical Chemistry | Acts as a reagent for metal ion detection | High sensitivity, effective complex formation |
| Environmental Studies | Assessed for toxicity in leachates from organic waste | Understanding ecological impacts |
Mechanism of Action
The mechanism of action of strontium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate involves its ability to form stable complexes with metal ions. The diazenyl group acts as a ligand, coordinating with metal ions and forming colored complexes. This property is exploited in various applications, including analytical chemistry and dyeing processes .
Comparison with Similar Compounds
Table 1: Key Properties of Strontium;2-[(2-Hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate and Analogues
Azo Dyes with Sulfonate Groups
- Acid Blue 113 (AB 113) : A disodium salt with dual sulfonate groups and an aniline substituent. Unlike the strontium compound, AB 113’s sodium counterion increases its solubility in aqueous media, making it effective for metal ion adsorption in wastewater treatment .
- Strontium Chromate: While sharing the Sr²⁺ counterion, this compound lacks organic ligands and is primarily used as an anti-corrosive pigment. Its chromate group poses significant carcinogenic risks, contrasting with the organic hazards of the target compound .
Naphthalene Sulfonate Derivatives
- Dipotassium 7-hydroxynaphthalene-1,3-disulphonate : Devoid of the azo group, this compound serves as a synthetic intermediate. Its dual sulfonate groups enhance hydrophilicity but limit metal-binding versatility compared to azo-containing analogues .
- General Naphthalene Sulfonates : Compounds like amaranth dye and Congo red (mentioned in ) share sulfonate groups but differ in backbone complexity. These are widely used as superplasticizers in concrete or textile dyes, highlighting the versatility of sulfonate functionalization .
Physicochemical and Application Differences
- Solubility : Sodium or potassium salts (e.g., AB 113) exhibit higher aqueous solubility than strontium analogues due to smaller counterion size and charge density .
- Metal Coordination : The Sr²⁺ ion in the target compound may enable unique coordination geometries for metal ion adsorption, whereas sodium/potassium salts prioritize ionic interactions .
- Stability : Chloro and ethyl substituents in the compound from likely improve photostability compared to hydroxylated analogues, which may degrade under UV exposure .
Biological Activity
Strontium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a strontium ion coordinated with a naphthalene sulfonate derivative, which is known for its biological activity. The presence of the hydroxynaphthalenyl diazenyl moiety contributes to its chemical reactivity and interaction with biological systems.
Biological Activity
1. Anticancer Activity
Research indicates that naphthalene sulfonate derivatives exhibit notable anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines, including HCT116 (human colon cancer cells) and MCF7 (breast cancer cells). The mechanism involves the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death .
2. Antimicrobial Properties
Naphthalene sulfonate derivatives have demonstrated antimicrobial activity against various pathogens. For example, studies have reported that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .
3. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays. It has been shown to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. This property is particularly relevant in the context of diseases characterized by oxidative stress .
Table 1: Biological Activities of Naphthalene Sulfonate Derivatives
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Anticancer | High | Induction of apoptosis via ROS generation |
| Antimicrobial | Moderate | Disruption of cell membranes |
| Antioxidant | High | Scavenging free radicals |
Case Studies
Case Study 1: Anticancer Effects
A study conducted on the cytotoxic effects of various naphthalene sulfonate derivatives revealed that this compound exhibited IC50 values in the low micromolar range against HCT116 cells, indicating potent anticancer activity. The study utilized flow cytometry to analyze apoptosis markers, confirming that the compound induces programmed cell death through intrinsic pathways.
Case Study 2: Antimicrobial Efficacy
In a clinical trial assessing the antimicrobial properties of naphthalene sulfonates, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones in agar diffusion tests, suggesting its potential as a therapeutic agent against bacterial infections.
Q & A
What are the recommended synthetic methodologies for strontium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate?
Level: Basic
Methodological Answer:
The synthesis involves diazotization and coupling reactions. First, 2-hydroxynaphthalene-1-sulfonic acid is diazotized using sodium nitrite under acidic conditions (e.g., HCl) to form the diazonium salt. This intermediate is then coupled with 2-hydroxynaphthalene in an alkaline medium (pH 8–10) to form the azo linkage. Strontium ions are introduced via metathesis by reacting the sodium salt of the sulfonate with strontium chloride. Purification typically involves recrystallization from aqueous ethanol. Key parameters include temperature control (<5°C during diazotization) and stoichiometric precision to avoid byproducts .
What spectroscopic and crystallographic techniques are effective for structural characterization?
Level: Basic
Methodological Answer:
- UV-Vis Spectroscopy: Identifies λmax of the azo chromophore (typically 450–550 nm) and monitors protonation/deprotonation effects in acidic/alkaline media.
- FT-IR: Confirms sulfonate (S=O stretches at 1150–1250 cm<sup>-1</sup>) and hydroxyl groups (broad peak ~3400 cm<sup>-1</sup>).
- NMR (<sup>1</sup>H/<sup>13</sup>C): Resolves aromatic proton environments and confirms substituent positions. DMSO-d6 is preferred due to solubility challenges.
- X-ray Crystallography: For single-crystal analysis, SHELX software (e.g., SHELXL) refines lattice parameters and validates metal coordination geometry. Note: Crystallization may require slow evaporation from DMF/water mixtures .
What safety protocols are critical given its hazardous classification?
Level: Basic
Methodological Answer:
The compound is classified as a Skin Sensitizer (H317). Researchers must:
- Use nitrile gloves, lab coats, and eye protection.
- Work in fume hoods to avoid inhalation of fine particles.
- Store in sealed containers away from light to prevent degradation.
- Dispose via approved hazardous waste channels. Toxicity screening should follow OECD Guidelines 429 (skin sensitization) and 442D (in vitro assays) .
How does strontium coordination influence the compound’s photophysical and electrochemical properties?
Level: Advanced
Methodological Answer:
Strontium’s +2 charge enhances the compound’s stability via chelation with sulfonate and hydroxyl groups, reducing aggregation in polar solvents. Photophysical studies (e.g., fluorescence quenching, cyclic voltammetry) reveal:
- Bathochromic shifts in UV-Vis spectra due to metal-ligand charge transfer.
- Redox activity at ~-0.5 V (vs. Ag/AgCl) from azo group reduction.
- Computational modeling (DFT) predicts HOMO-LUMO gaps and electron density distribution, correlating with experimental data. Compare with analogous sodium or calcium salts to isolate strontium’s effects .
How can computational methods resolve contradictions in solubility and aggregation data?
Level: Advanced
Methodological Answer:
Molecular dynamics (MD) simulations and COSMO-RS models predict solubility parameters (e.g., Hansen solubility) in diverse solvents. For aggregation studies:
- Use dynamic light scattering (DLS) to measure hydrodynamic radii in aqueous solutions.
- Pair with TEM to visualize micelle or nanoparticle formation.
- Adjust ionic strength (e.g., NaCl) to screen electrostatic interactions. Contradictions often arise from solvent purity or temperature gradients; replicate experiments under controlled conditions .
What analytical methods detect and quantify this compound in environmental matrices?
Level: Advanced
Methodological Answer:
- HPLC-UV/Vis: C18 columns with mobile phases of acetonitrile/0.1% TFA (retention time ~8–10 min). Validate via spike/recovery tests in water/soil extracts.
- LC-MS/MS: MRM transitions (e.g., m/z 500→352) enhance specificity in complex samples.
- ICP-OES: Quantifies strontium content (detection limit ~1 ppb) to confirm degradation resistance.
- Toxicity Testing: Follow EPA 8330B for azo dye degradation products (e.g., aromatic amines) using GC-MS .
What are the environmental degradation pathways, and how are they monitored?
Level: Advanced
Methodological Answer:
- Photodegradation: Expose to UV light (254 nm) and track intermediates via HPLC. Azo bond cleavage generates sulfonated naphthols and nitrous oxides.
- Biodegradation: Use activated sludge assays (OECD 301F) to assess microbial breakdown. LC-HRMS identifies metabolites like 1,2-naphthoquinone.
- Advanced Oxidation: Fenton’s reagent (Fe<sup>2+</sup>/H2O2) degrades the compound; monitor hydroxyl radical efficacy via ESR spectroscopy .
How does the compound behave as a ligand in coordination chemistry?
Level: Advanced
Methodological Answer:
The sulfonate and hydroxyl groups act as bidentate ligands. To study coordination:
- Synthesize heterometallic complexes (e.g., Sr/Fe) and characterize via XANES/EXAFS.
- Measure stability constants (log K) potentiometrically in aqueous ethanol.
- Compare with analogous ligands (e.g., Congo Red) to assess chelation efficiency. Applications include catalysis (e.g., Sr complex in Suzuki coupling) or sensor development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
